Uzarigenin digitaloside

Description

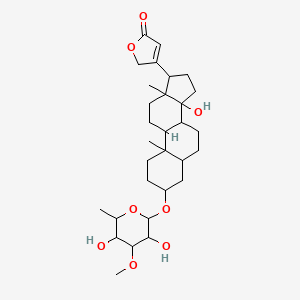

Structure

2D Structure

Properties

IUPAC Name |

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUNMTHWNSJUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871644 | |

| Record name | 3-[(6-Deoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

uzarigenin digitaloside natural source and isolation methods

An In-depth Technical Guide to Uzarigenin Digitaloside: Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a cardiac glycoside with significant pharmacological interest. It details its primary natural sources, outlines established isolation and purification methodologies, presents quantitative data, and illustrates key concepts through diagrams.

Natural Sources of Uzarigenin and its Glycosides

Uzarigenin and its glycosides are predominantly found in various plant species, most notably within the Apocynaceae family. The primary and most commercially recognized source is the roots of Xysmalobium undulatum, commonly known as Uzara.[1][2][3][4]

Other reported natural sources for uzarigenin and its related glycosides include:

-

Gomphocarpus sinaicus [5]

-

Erysimum inconspicuum [5]

-

Thevetia neriifolia (reports of Acoschimperoside N, a synonym for this compound)[6]

-

Nerium oleander (reports of Acoschimperoside N)[6]

-

Asclepias (Milkweed) species : This genus is a rich source of various cardiac glycosides, and some species may contain uzarigenin derivatives.[7][8][9]

-

Calotropis gigantea : Contains a variety of cardiac glycosides, and methods for their extraction are well-documented.[10]

Quantitative Data

The concentration of uzarigenin glycosides can vary significantly depending on the plant source, geographical location, and harvesting time. The following tables summarize available quantitative data.

Table 1: Uzarin Content in Xysmalobium undulatum Roots

| Parameter | Value | Reference |

| Uzarin Content (Dry Weight) | 17.8 - 139.9 mg/g | [2] |

| Crude Aqueous Extract Yield | 30% of plant material | [11] |

| Uzarin Concentration in Aqueous Extract | 226.4 µg/mg | [11] |

Table 2: Total Cardiac Glycoside Content from Calotropis gigantea Extraction

| Parameter | Value | Reference |

| Total Glycoside Content in Final Extract | >70% | [10] |

Experimental Protocols for Isolation and Purification

The isolation of this compound follows a general procedure for cardiac glycosides, involving extraction, partitioning, and chromatographic purification.

General Extraction Protocol

This protocol is a generalized method based on common techniques for cardiac glycoside extraction.[10][12][13][14]

-

Preparation of Plant Material : The dried and powdered plant material (e.g., roots of Xysmalobium undulatum) is used for extraction.

-

Solvent Extraction :

-

Maceration : The plant powder is soaked in an appropriate solvent (e.g., methanol, ethanol, or an aqueous-alcoholic mixture) at room temperature for several days with periodic stirring.[13]

-

Soxhlet Extraction : Continuous extraction with a hot solvent is performed using a Soxhlet apparatus for several hours until the extraction is complete (indicated by a colorless solvent).[13]

-

Ultrasonication : The plant material is suspended in the solvent and subjected to ultrasonic waves to enhance the extraction efficiency by disrupting cell walls.[11][13]

-

-

Concentration : The combined extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification Protocol

The crude extract is a complex mixture of compounds and requires further purification.

-

Liquid-Liquid Partitioning :

-

The crude extract is suspended in water.

-

This aqueous suspension is then partitioned with a series of immiscible, weakly polar organic solvents (e.g., n-hexane, petroleum ether, dichloromethane, ethyl acetate, or chloroform).[10] This step removes non-polar compounds. The cardiac glycosides typically remain in the aqueous or more polar organic layer, depending on their polarity.

-

-

Column Chromatography :

-

The fraction containing the cardiac glycosides is subjected to column chromatography for separation.[2][10]

-

Adsorbents : Silica gel, reversed-phase silica gel, or macroporous resin can be used as the stationary phase.[10]

-

Elution : A gradient of solvents with increasing polarity is typically used for elution. For example, a gradient of n-hexane, ethyl acetate, and acetone can be employed.[2]

-

Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the desired compound.[2]

-

-

High-Performance Liquid Chromatography (HPLC) :

Visualization of Key Processes

Signaling Pathway of Cardiac Glycosides

Cardiac glycosides, including this compound, exert their primary therapeutic and toxic effects by inhibiting the Na+/K+-ATPase pump in cell membranes, particularly in cardiac muscle cells.[7][13][14]

Caption: Signaling pathway of this compound.

Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

Caption: Experimental workflow for isolation.

References

- 1. Phytochemical reinvestigation of Xysmalobium undulatum roots (Uzara) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Xysmalobium undulatum (uzara) - review of an antidiarrhoeal traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Uzarigenin | C23H34O4 | CID 92760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C30H46O8 | CID 4457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. "Extraction and Quantification of Cardiac Glycosides from Asclepias vir" by Gary George III [lair.etamu.edu]

- 8. Productivity and Phytochemicals of Asclepias curassavica in Response to Compost and Silver Nanoparticles Application: HPLC Analysis and Antibacterial Activity of Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asclepias - Wikipedia [en.wikipedia.org]

- 10. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]

- 11. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 12. Extraction of glycosides | DOCX [slideshare.net]

- 13. media.neliti.com [media.neliti.com]

- 14. researchgate.net [researchgate.net]

The Structural Elucidation of Uzarigenin Digitaloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin digitaloside, a cardenolide glycoside, is a naturally occurring compound found in various plant species, including Thevetia neriifolia and Cerbera manghas.[1] As a member of the cardiac glycoside family, it shares the characteristic steroid nucleus and a lactone ring, coupled with a sugar moiety. These compounds are of significant interest to researchers due to their potent biological activities, primarily their interaction with the Na+/K+-ATPase pump, which has implications for cardiovascular diseases and, more recently, for anticancer research. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the necessary experimental protocols and data interpretation.

Chemical Structure and Properties

This compound, also known as 17β-neriifolin or acoschimperoside N, is comprised of the aglycone uzarigenin linked to a digitalose sugar molecule. The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₈ |

| Molecular Weight | 534.68 g/mol |

| Exact Mass | 534.3196 g/mol |

| IUPAC Name | (3β,5α)-3-[(6-Deoxy-3-O-methyl-β-D-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide |

| Synonyms | 17β-Neriifolin, Acoschimperoside N |

Structural Elucidation Workflow

The elucidation of the chemical structure of this compound follows a systematic workflow, beginning with isolation and purification from its natural source, followed by spectroscopic analysis to determine its connectivity and stereochemistry.

Caption: General workflow for the isolation and structural elucidation of this compound.

Experimental Protocols

Isolation and Purification of this compound from Thevetia neriifolia Seeds

This protocol describes a general procedure for the extraction and isolation of cardiac glycosides from Thevetia neriifolia seeds.

1. Plant Material Preparation:

-

Air-dry the seeds of Thevetia neriifolia at room temperature.

-

Grind the dried seeds into a fine powder using a mechanical grinder.

2. Extraction:

-

Defat the powdered seeds by extraction with petroleum ether in a Soxhlet apparatus for 24 hours.

-

Air-dry the defatted powder to remove residual solvent.

-

Macerate the defatted powder with methanol at room temperature for 72 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3. Fractionation:

-

Suspend the crude methanolic extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the fractions for the presence of cardiac glycosides using thin-layer chromatography (TLC).

4. Chromatographic Purification:

-

Subject the cardiac glycoside-rich fraction (typically the ethyl acetate or chloroform fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect the fractions and monitor them by TLC. Combine fractions containing the compound of interest.

-

Perform further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The ¹H NMR spectrum will reveal the proton environment, including chemical shifts, multiplicities, and coupling constants, which are crucial for determining the relative stereochemistry.

-

The ¹³C NMR spectrum provides information on the number and types of carbon atoms.

-

2D NMR experiments are essential for establishing the connectivity between protons and carbons, thus assembling the molecular structure.

2. Mass Spectrometry (MS):

-

Analyze the purified compound using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

The high-resolution mass spectrum will provide the accurate mass of the molecular ion, allowing for the determination of the molecular formula.

-

Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecular ion. The fragmentation pattern provides valuable information about the structure of the aglycone and the sugar moiety, as well as their linkage.

Data Presentation

Table 1: Expected Key NMR Signals for this compound

| Moiety | Atom | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |

| Aglycone (Uzarigenin) | H-3 | ~3.5-4.0 (m) | ~70-80 |

| H-18 (CH₃) | ~0.8-1.0 (s) | ~15-20 | |

| H-19 (CH₃) | ~0.9-1.1 (s) | ~10-15 | |

| H-21 (lactone) | ~4.8-5.0 (d) | ~70-75 | |

| H-22 (lactone) | ~5.8-6.0 (s) | ~110-120 | |

| C-13 | - | ~45-55 | |

| C-14 | - | ~80-90 | |

| C-17 | - | ~45-55 | |

| C-20 (lactone) | - | ~170-180 | |

| C-23 (lactone C=O) | - | ~170-180 | |

| Sugar (Digitalose) | H-1' (anomeric) | ~4.5-5.0 (d) | ~95-105 |

| H-6' (CH₃) | ~1.2-1.4 (d) | ~15-20 | |

| OCH₃ | ~3.4-3.6 (s) | ~55-60 |

Mass Spectrometry Data

High-resolution mass spectrometry of neriifolin, a stereoisomer of this compound, has identified a molecular ion at m/z 535.3259 [M+H]⁺, which corresponds to the molecular formula C₃₀H₄₇O₈⁺.[2]

Figure 2: Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in MS/MS experiments is expected to proceed through the cleavage of the glycosidic bond, leading to the loss of the digitalose sugar moiety.

Caption: Predicted fragmentation pathway for this compound in positive ion ESI-MS/MS.

Biological Activity and Signaling Pathway

Cardiac glycosides, including this compound, are known to inhibit the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca²⁺ exchanger, leading to an increase in intracellular calcium. This cascade of events is the basis for the cardiotonic effects of these compounds. More recently, it has been discovered that the Na+/K+-ATPase also acts as a signal transducer, and its interaction with cardiac glycosides can trigger various downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth, proliferation, and apoptosis. This has led to the investigation of cardiac glycosides as potential anticancer agents.

Caption: Signaling pathways modulated by this compound through Na+/K+-ATPase interaction.

Conclusion

The structural elucidation of this compound relies on a combination of classical phytochemical isolation techniques and modern spectroscopic methods. While detailed, publicly available spectral data for this specific compound is limited, this guide provides a comprehensive framework for its isolation, characterization, and the interpretation of its spectroscopic data based on the analysis of related cardiac glycosides. The understanding of its structure is paramount for the exploration of its biological activities and potential therapeutic applications, particularly in the context of its interaction with the Na+/K+-ATPase and associated signaling pathways. Further research to fully characterize this and other cardiac glycosides will undoubtedly open new avenues for drug discovery and development.

References

Unveiling the Anticancer Potential of Uzarigenin and its Digitaloside Derivative: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro anticancer activity of uzarigenin, a cardenolide natural product. While the primary focus of available research is on the aglycone form, uzarigenin, this paper will also discuss the potential implications for its digitaloside glycoside. This document synthesizes the current understanding of its cytotoxic effects against various cancer cell lines, details the experimental methodologies employed in these seminal studies, and explores the putative signaling pathways involved in its mechanism of action. All quantitative data is presented in standardized tables for clarity, and key cellular processes are visualized through detailed diagrams to facilitate a deeper understanding of the compound's therapeutic potential.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-like compounds, have a long history in the treatment of cardiovascular ailments. More recently, their potent cytotoxic properties have garnered significant interest in the field of oncology. Uzarigenin, a cardenolide isolated from various plant species, has emerged as a promising candidate for anticancer drug development. This guide focuses on the existing in-vitro evidence of uzarigenin's anticancer activity and provides the technical details necessary for researchers to build upon this foundational knowledge. It is important to note that while this guide also considers uzarigenin digitaloside, there is a conspicuous absence of direct research on this specific glycoside in the current scientific literature. Therefore, the data and discussions will primarily revolve around the aglycone, with inferences made about the potential role of the digitaloside moiety.

Quantitative Assessment of In-Vitro Anticancer Activity

The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in-vitro. The antiproliferative activity of uzarigenin has been evaluated against a panel of human cancer cell lines.

Table 1: IC50 Values of Uzarigenin Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC3 | Prostate Carcinoma | 0.3 | [1][2] |

| HeLa | Cervical Cancer | 3.0 | [1][2] |

| Calu-1 | Lung Carcinoma | 8.0 | [1][2] |

| MCF-7 | Breast Adenocarcinoma | 6.0 | [1][2] |

| U251MG | Glioblastoma | 6.0 | [1][2] |

| A549 | Lung Adenocarcinoma | Activity Reported |

Note: Specific IC50 value for A549 was not available in the reviewed literature, though anticancer activity was reported.

Experimental Protocols

The following sections detail the methodologies that have been instrumental in determining the in-vitro anticancer activity of uzarigenin.

Cell Culture and Maintenance

Human cancer cell lines, including PC3, HeLa, Calu-1, MCF-7, and U251MG, were cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[1][2] Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Assay (MTT Assay)

The cytotoxic effect of uzarigenin was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

Protocol Details:

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

Compound Treatment: The following day, cells were treated with various concentrations of uzarigenin.

-

Incubation: The plates were incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 4 hours, allowing the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells), and the IC50 values were determined from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection assay is commonly employed. While specific studies detailing this for uzarigenin are not available, a standard protocol is provided below.

Experimental Workflow:

Protocol Details:

-

Cell Treatment: Cancer cells are treated with uzarigenin at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected to ensure the inclusion of apoptotic bodies.

-

Staining: The cells are washed and then stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and Propidium Iodide (PI), which stains the DNA of necrotic or late apoptotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Putative Signaling Pathways

The precise signaling pathways modulated by uzarigenin in cancer cells have not been fully elucidated. However, based on the well-established mechanism of action for cardiac glycosides, a putative pathway can be proposed. The primary target of cardiac glycosides is the Na+/K+-ATPase ion pump.

Inhibition of the Na+/K+-ATPase by uzarigenin leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This disruption of ion homeostasis triggers a cascade of downstream signaling events.

This signaling cascade often involves the activation of Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR). Downstream of EGFR, major cell signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways are modulated, ultimately leading to the induction of apoptosis and cell cycle arrest.

The Role of the Digitaloside Moiety

The addition of a sugar moiety, such as digitalose, to form this compound can significantly impact the pharmacokinetic and pharmacodynamic properties of the molecule. Generally, glycosylation can:

-

Increase water solubility: This can affect drug formulation and bioavailability.

-

Alter binding affinity: The sugar portion can interact with the Na+/K+-ATPase, potentially modifying the potency of the compound.

-

Influence cellular uptake and efflux: Glycosylation can affect how the compound is transported across the cell membrane.

Without direct experimental data, the precise effect of the digitaloside on uzarigenin's anticancer activity remains speculative. Further research is imperative to synthesize and evaluate this compound to understand the structure-activity relationship fully.

Conclusion and Future Directions

The available in-vitro data strongly suggest that uzarigenin possesses potent antiproliferative activity against a range of human cancer cell lines. The proposed mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, aligns with the known pharmacology of cardiac glycosides. However, a significant knowledge gap exists concerning the anticancer properties of its digitaloside derivative.

Future research should be directed towards:

-

Synthesis and isolation of this compound: To enable direct evaluation of its anticancer activity.

-

Head-to-head comparison: In-vitro studies comparing the cytotoxicity of uzarigenin and this compound against a broader panel of cancer cell lines.

-

Mechanistic studies: Detailed investigation into the specific signaling pathways modulated by both compounds to confirm the proposed mechanism and identify potential new targets.

-

In-vivo studies: Evaluation of the antitumor efficacy and toxicity of these compounds in preclinical animal models.

A thorough understanding of the structure-activity relationships and the molecular mechanisms of uzarigenin and its glycosides will be pivotal in harnessing their full therapeutic potential in the fight against cancer.

References

Uzarigenin Digitaloside: A Comprehensive Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin digitaloside, a cardenolide glycoside, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the cardiac glycoside family, its primary mechanism of action is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, a critical enzyme for maintaining cellular ion homeostasis.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, a key event underlying both the cardiotonic and potential anticancer effects of this class of compounds. This in-depth technical guide provides a comprehensive literature review of the preclinical research on uzarigenin and its digitaloside, with a focus on its antiproliferative activities, experimental methodologies, and implicated signaling pathways.

Quantitative Data

The antiproliferative activity of uzarigenin has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its cytotoxic potential.

| Cell Line | Cancer Type | IC50 (µM) |

| PC3 | Prostate Carcinoma | 0.3 |

| HeLa | Cervical Cancer | 3.0 |

| Calu-1 | Lung Carcinoma | 8.0 |

| MCF-7 | Breast Cancer | 6.0 |

| U251MG | Glioblastoma | 6.0 |

| Data from Hosseini SH, et al. J Nat Prod. 2019.[3][4] |

Experimental Protocols

The following section details the methodologies employed in key experiments to elucidate the biological activity of uzarigenin and related cardenolides.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of uzarigenin, as reported by Hosseini et al. (2019), was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Human cancer cell lines (PC3, HeLa, Calu-1, MCF-7, and U251MG) were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of uzarigenin for 72 hours.

-

MTT Addition: Following the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Na+/K+-ATPase Inhibition Assay

The primary molecular target of cardenolides is the Na+/K+-ATPase pump. The following is a general protocol for assessing the inhibitory activity of a compound on this enzyme.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. A decrease in Pi production in the presence of the test compound indicates inhibition of the enzyme.

Protocol:

-

Enzyme Preparation: A purified preparation of Na+/K+-ATPase is obtained, typically from a tissue source rich in the enzyme, such as porcine cerebral cortex.

-

Reaction Mixture: The reaction is carried out in a buffer containing ATP, MgCl₂, NaCl, and KCl.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and allowed to proceed for a defined time at 37°C. The reaction is then stopped by the addition of a quenching agent.

-

Phosphate Detection: The amount of liberated inorganic phosphate is determined colorimetrically using a reagent such as malachite green.

-

Data Analysis: The inhibitory activity is expressed as the concentration of the compound required to inhibit 50% of the enzyme activity (IC50).

Apoptosis Detection by Western Blot

Western blotting is a key technique to investigate the induction of apoptosis by analyzing the expression and cleavage of apoptosis-related proteins.[5][6][7]

Protocol:

-

Cell Lysis: Cancer cells are treated with the test compound for a specified duration. Following treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family members).

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imaging system.

-

Analysis: The intensity of the bands corresponding to the proteins of interest is quantified to determine changes in their expression or cleavage, indicating the activation of apoptotic pathways.

Signaling Pathways

The anticancer effects of cardenolides, including likely this compound, are mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Inhibition of Na+/K+-ATPase and Downstream Effects

The foundational event in the mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump. This leads to a cascade of downstream effects that contribute to its cytotoxic activity.

Caption: Inhibition of Na+/K+-ATPase by this compound.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. Cardiac glycosides have been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway.

Impact on PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are crucial for cell proliferation and survival. While direct evidence for uzarigenin is still emerging, cardiac glycosides are known to modulate these pathways, often leading to the induction of apoptosis.

Caption: Modulation of PI3K/Akt and MAPK/ERK pathways.

Conclusion

Uzarigenin and its digitaloside derivative exhibit significant antiproliferative activity against a range of human cancer cell lines. The primary mechanism of action is attributed to the inhibition of the Na+/K+-ATPase pump, which subsequently influences intracellular ion concentrations and modulates key signaling pathways, including NF-κB, PI3K/Akt, and MAPK/ERK, ultimately leading to apoptosis. The data presented in this review underscore the potential of this compound as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its detailed molecular mechanisms and to evaluate its efficacy and safety in in vivo models.

References

- 1. biotech.illinois.edu [biotech.illinois.edu]

- 2. ajpp.in [ajpp.in]

- 3. Antiproliferative Cardenolides from the Aerial Parts of Pergularia tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Apoptosis western blot guide | Abcam [abcam.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Uzarigenin and its Glycosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of uzarigenin and its primary glycoside, uzarin, is a fascinating journey from traditional African medicine to early 20th-century European phytochemical investigation. This technical guide provides a detailed historical perspective on the discovery, isolation, and initial characterization of these compounds from the South African plant Xysmalobium undulatum, commonly known as Uzara. The focus is on the pioneering work that laid the foundation for understanding this unique class of cardiac glycosides.

The Genesis of a Discovery: From Folk Medicine to European Laboratories

The use of Xysmalobium undulatum root in traditional medicine by the indigenous peoples of Southern Africa for conditions such as diarrhea and cramps predates its introduction to Western science. The journey of Uzara to Europe was initiated in the early 20th century by a former German soldier, Wilhelm Heinrich Adolph Hopf, who had spent time in South Africa.[1] Intrigued by its reported therapeutic effects, Hopf was instrumental in bringing Uzara to the attention of the scientific community in Germany.

The primary academic investigation into the chemical constituents of the Uzara root was undertaken at the University of Marburg.[1][2] This research, conducted in the 1920s, marked the beginning of the scientific inquiry into the plant's active principles.

The Pioneering Research of Windaus and Haack

The seminal work on the isolation and characterization of the primary active compounds from Uzara root was published in 1929 in the Berichte der deutschen chemischen Gesellschaft by Professor Adolf Windaus and his colleague, Haack. Their research led to the isolation of a crystalline glycoside which they named uzarin , and its aglycone, which they termed uzarigenin .

Initial Isolation and Characterization of Uzarin

Experimental Protocols: A Reconstruction of Early 20th-Century Glycoside Isolation

The isolation of uzarin from Xysmalobium undulatum root would have followed a multi-step process common in natural product chemistry of that period.

dot

Caption: Reconstructed workflow for the isolation of uzarin in the early 20th century.

Methodology Details:

-

Extraction: The dried and powdered roots of Xysmalobium undulatum would have been subjected to exhaustive extraction with a polar solvent like ethanol or methanol. This process would have been carried out at room temperature or with gentle heating over an extended period to ensure the efficient leaching of the glycosides.

-

Purification:

-

Lead Acetate Treatment: A common step in that era was the addition of a lead acetate solution to the crude extract. This would precipitate tannins, gums, and other phenolic compounds, which could then be removed by filtration.

-

Solvent Partitioning: The resulting filtrate would then be concentrated and partitioned between an immiscible aqueous layer and an organic solvent, likely chloroform. The cardiac glycosides would preferentially partition into the organic phase.

-

Crystallization: The chloroform fraction would be concentrated, and through a process of repeated crystallization from solvents like acetone or ethanol, the pure, crystalline uzarin would be obtained.

-

The Discovery of Uzarigenin: The Aglycone

A crucial step in the characterization of a glycoside is the identification of its constituent parts: the sugar moiety (glycone) and the non-sugar portion (aglycone). Windaus and Haack would have subjected the isolated uzarin to acid hydrolysis.

Experimental Protocols: Acid Hydrolysis of Uzarin

dot

Caption: The acid hydrolysis of uzarin to yield uzarigenin and a sugar moiety.

Methodology Details:

-

Hydrolysis: A solution of pure uzarin in an alcoholic solvent would be treated with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, and heated under reflux for a period of time. This process cleaves the glycosidic bond.

-

Isolation of Uzarigenin: Upon cooling, the aglycone, being less water-soluble, would precipitate out of the solution and could be collected by filtration. This precipitate was the newly discovered uzarigenin .

-

Identification of the Sugar Moiety: The remaining aqueous solution would contain the sugar component. In the early 20th century, the identification of sugars was a complex process involving:

-

Polarimetry: Measuring the optical rotation of the solution.

-

Osazone Formation: Reacting the sugar with phenylhydrazine to form characteristic crystalline derivatives (osazones), whose melting points and crystal structures could be compared to known standards.

-

Colorimetric Tests: Employing various colorimetric reactions to confirm the presence of a carbohydrate.

-

Through these methods, the sugar moiety of uzarin was identified. While the term "digitaloside" in the user's query suggests the presence of digitoxose (the characteristic sugar of Digitalis glycosides), historical and modern sources indicate that the sugar in uzarin is D-glucose . Therefore, the historically accurate name for the primary glycoside discovered by Windaus and Haack is uzarigenin glucoside , or more specifically, uzarin.

Quantitative Data from Early Investigations

Quantitative data from the early 20th century would have been focused on fundamental properties. The following table summarizes the likely quantitative data that would have been determined by Windaus and Haack, based on the analytical capabilities of the time.

| Parameter | Likely Method of Determination | Plausible Historical Value (Illustrative) |

| Yield of Uzarin | Gravimetric analysis of the purified, crystalline product from a known weight of dried root. | 1-2% of the dry weight of the root. |

| Melting Point | Capillary melting point apparatus. | A sharp, defined melting point. |

| Elemental Analysis | Combustion analysis to determine the percentage of Carbon and Hydrogen. | Data to propose an empirical formula. |

| Optical Rotation | Polarimetry, measuring the rotation of plane-polarized light. | A specific rotation value ([α]D). |

Signaling Pathways: An Early Perspective

The understanding of signaling pathways and mechanisms of action in the 1920s was rudimentary compared to today. The primary focus would have been on the physiological effects of the isolated compounds. The term "cardiac glycoside" itself implies an observed effect on the heart.

Early pharmacological studies would have involved administering uzarin to animal models and observing its effects on heart rate and contractility. The mechanism of action at the molecular level, specifically the inhibition of the Na+/K+-ATPase pump, would not be elucidated until much later in the 20th century.

dot

Caption: Logical flow of early pharmacological investigation of uzarin.

Conclusion

The discovery of uzarigenin and its primary glycoside, uzarin, in the late 1920s by Windaus and Haack was a significant contribution to the field of natural product chemistry. Working with the analytical tools of their time, they successfully isolated and characterized these novel compounds, laying the groundwork for future research into the pharmacology and therapeutic potential of the constituents of Xysmalobium undulatum. While the term "uzarigenin digitaloside" is not historically accurate for the primary glycoside, the pioneering work on uzarin provided a valuable addition to the growing family of cardiac glycosides. This historical perspective underscores the ingenuity and meticulous experimental work of early 20th-century scientists in unlocking the secrets of natural medicines.

References

Screening for Novel Biological Activities of Uzarigenin Digitaloside: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Uzarigenin Digitaloside

This compound is a cardenolide cardiac glycoside, a class of naturally derived compounds known for their effects on cardiac muscle. Structurally, it consists of the aglycone uzarigenin linked to a digitalose sugar moiety. While the primary historical and clinical focus on cardiac glycosides has been their cardiotonic properties, recent research has unveiled a broader spectrum of biological activities for this class of molecules, including anticancer, antiviral, and anti-inflammatory effects. Given its structural similarity to other biologically active cardiac glycosides, a comprehensive screening of this compound is warranted to uncover its full therapeutic potential.

Proposed Screening Workflow for Novel Biological Activities

A hierarchical screening approach is proposed to efficiently evaluate the biological activities of this compound. This workflow begins with broad cytotoxicity screening, followed by more specific assays based on the initial findings.

Data Presentation: Hypothetical Screening Results

The following tables illustrate how quantitative data from the proposed screening assays could be structured for clear comparison.

Table 1: Cytotoxicity of this compound against Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |

| NCI-H460 | Lung Carcinoma | Hypothetical Value |

| SF-268 | Glioblastoma | Hypothetical Value |

| HEK293 | Normal Kidney | Hypothetical Value |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | IC50 (µM) |

| Nitric Oxide Inhibition | RAW 264.7 | NO Production | Hypothetical Value |

| Cytokine Inhibition (LPS-stimulated) | THP-1 | TNF-α Secretion | Hypothetical Value |

| Cytokine Inhibition (LPS-stimulated) | THP-1 | IL-6 Secretion | Hypothetical Value |

Table 3: Na+/K+-ATPase Inhibition by this compound

| Enzyme Source | Assay Type | IC50 (µM) |

| Purified Porcine Cerebral Cortex Na+/K+-ATPase | Malachite Green Assay | Hypothetical Value |

Experimental Protocols

Detailed methodologies for key screening experiments are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Anti-inflammatory Screening: Nitric Oxide (NO) Assay

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[1]

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate and incubate until they reach 80% confluency.

-

Compound Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Griess Reagent Addition: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

-

Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO production.

-

Data Analysis: Determine the concentration-dependent inhibition of NO production and calculate the IC50 value.

Na+/K+-ATPase Inhibition Assay

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[2][3]

-

Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase preparation (e.g., from porcine cerebral cortex).

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, KCl, and NaCl.

-

Compound Incubation: Incubate the enzyme with varying concentrations of this compound for 10-15 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding ATP. Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Termination and Pi Detection: Stop the reaction and measure the released inorganic phosphate using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The Na+/K+-ATPase specific activity is calculated as the difference between the Pi released in the absence and presence of a specific inhibitor like ouabain. The inhibitory effect of this compound is then determined relative to the control activity.

Potential Signaling Pathways

Cardiac glycosides are known to exert their effects through various signaling pathways, primarily initiated by the inhibition of the Na+/K+-ATPase.

Conclusion

While there is a dearth of specific research on this compound, its classification as a cardiac glycoside suggests a strong potential for a range of biological activities beyond cardiotonic effects. The experimental framework outlined in this guide provides a comprehensive and systematic approach to uncover and characterize these novel activities. The successful execution of these studies could pave the way for the development of this compound as a novel therapeutic agent for various diseases, including cancer and inflammatory disorders. Further research into this compound is highly encouraged.

References

In-Vivo Metabolism and Pharmacokinetic Studies of Uzarigenin Digitaloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in-vivo metabolism and pharmacokinetic data for uzarigenin digitaloside are scarce in publicly available literature. This guide synthesizes information from studies on closely related cardiac glycosides, including those from the Thevetia genus, to provide a predictive overview of its likely metabolic fate and pharmacokinetic profile. The experimental protocols described are based on established methods for the analysis of similar compounds.

Introduction

This compound is a cardiac glycoside, a class of naturally occurring compounds known for their effects on the heart. Like other cardiac glycosides, its therapeutic and toxicological profiles are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these pharmacokinetic and metabolic pathways is crucial for its potential development as a therapeutic agent. Cardiac glycosides generally act by inhibiting the Na+/K+-ATPase pump in cardiac muscle cells, leading to an increase in intracellular calcium and consequently, increased heart muscle contractility.

Predicted Metabolic Pathways

The metabolism of cardiac glycosides is complex and often depends on the structure of both the aglycone (in this case, uzarigenin) and the attached sugar moieties. Based on studies of similar glycosides, the metabolism of this compound is expected to proceed through several key pathways. The lipophilicity of the compound is a significant factor, with more lipophilic compounds generally undergoing more extensive metabolism.

The metabolic processes for cardiac glycosides primarily occur in the liver and may involve the following transformations:

-

Hydrolysis of the Glycosidic Linkage: The sugar moiety (digitalose) may be cleaved from the uzarigenin aglycone. This can occur in a stepwise manner, removing one sugar at a time if multiple sugars are present.

-

Hydroxylation: The steroid nucleus of uzarigenin can undergo hydroxylation, a common phase I metabolic reaction.

-

Conjugation: The hydroxyl groups on both the aglycone and the sugar can be conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase water solubility and facilitate excretion.[1]

Below is a diagram illustrating the potential metabolic pathways for this compound.

Caption: Predicted metabolic pathways of this compound.

Pharmacokinetic Profile

The pharmacokinetic profile of a cardiac glycoside determines its onset and duration of action, as well as its potential for accumulation and toxicity. While specific quantitative data for this compound is not available, a general profile can be inferred from related compounds like digoxin and digitoxin.

Quantitative Data from Related Cardiac Glycosides (for illustrative purposes):

| Parameter | Digoxin | Digitoxin | Predicted for this compound |

| Bioavailability (Oral) | ~70-80% | >90% | Moderate to High |

| Protein Binding | 20-30% | >90% | Likely Moderate |

| Half-life (t½) | 36-48 hours | 5-7 days | Intermediate to Long |

| Volume of Distribution | Large | Small | Likely Large |

| Primary Route of Excretion | Renal | Hepatic metabolism followed by renal | Mixed renal and hepatic |

Note: This table is predictive and based on general characteristics of cardiac glycosides. Actual values for this compound may differ.

Experimental Protocols

To conduct in-vivo metabolism and pharmacokinetic studies of this compound, the following experimental protocols, adapted from methodologies used for other cardiac glycosides, can be employed.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model.

-

Administration:

-

Intravenous (IV): A single dose (e.g., 1-5 mg/kg) is administered via the tail vein to determine baseline pharmacokinetic parameters without the influence of absorption.

-

Oral (PO): A single dose (e.g., 10-50 mg/kg) is administered by oral gavage to assess oral bioavailability and metabolism.

-

-

Sample Collection:

-

Blood: Serial blood samples (approximately 0.25 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over 48 hours to determine excretion patterns.

-

Sample Preparation

-

Protein Precipitation: To remove proteins from plasma samples, a simple and effective method is protein precipitation. Acetonitrile or methanol is added to the plasma sample (typically in a 3:1 ratio), vortexed, and then centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Liquid-Liquid Extraction (LLE): For cleaner samples, LLE can be used. A water-immiscible organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane) is added to the plasma sample. After vortexing and centrifugation, the organic layer containing the analyte is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.

-

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup. C18 cartridges are commonly used for cardiac glycosides. The cartridge is conditioned, the sample is loaded, washed to remove interferences, and then the analyte is eluted with an appropriate solvent.

Analytical Method

-

Instrumentation: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its potential metabolites.

-

The following diagram outlines a typical experimental workflow for a pharmacokinetic study.

Caption: A typical experimental workflow for in-vivo pharmacokinetic studies.

Signaling Pathway: Mechanism of Action

The primary mechanism of action for cardiac glycosides, including presumably this compound, is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cardiac myocytes.

Caption: Signaling pathway for the mechanism of action of cardiac glycosides.

This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, reduces the activity of the sodium-calcium exchanger, which normally pumps calcium out of the cell. The resulting increase in intracellular calcium concentration enhances the contractility of the heart muscle.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Uzarigenin Digitaloside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uzarigenin digitaloside, also known as Acoschimperoside N, is a cardenolide glycoside that has been identified in various plant species, including Thevetia neriifolia and Nerium oleander. Cardiac glycosides are a class of naturally occurring steroid glycosides that have been extensively studied for their therapeutic potential, particularly in the treatment of cardiac conditions. This document provides a detailed protocol for the extraction and purification of this compound from plant materials, intended for research and drug development purposes. The methodologies described herein are based on established principles for the isolation of cardiac glycosides and can be adapted and optimized for specific research needs.

Data Presentation: Quantitative Overview of Extraction and Purification

The following table summarizes typical quantitative data expected at various stages of the extraction and purification process. These values are indicative and may vary depending on the plant source, seasonality, and the specific experimental conditions employed.

| Parameter | Extraction Method | Value | Reference |

| Extraction | |||

| Plant Material (Dry Weight) | Maceration with Methanol | 1 kg | General Protocol |

| Crude Extract Yield | 9 - 10.2% (w/w) | [1] | |

| Total Cardiac Glycoside Content in Crude Extract | >70% | [2] | |

| Purification | |||

| Mobile Phase (Column Chromatography) | Chloroform:Acetone:Acetic Acid | 8.5:1:0.5 (v/v) | [3] |

| Mobile Phase (HPLC) | Methanol:Water (gradient) | Gradient | [4][5] |

| Purity of Final Compound | HPLC | >95% | General Expectation |

Experimental Protocols

This section outlines the detailed methodologies for the extraction and purification of this compound.

Plant Material Preparation

-

Collection and Identification: Collect fresh plant material (e.g., leaves of Nerium oleander). Ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, or use an oven at a controlled temperature (40-50°C) until a constant weight is achieved.[1][4]

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.[4]

Extraction of Crude this compound

This protocol describes a standard maceration technique. Alternative methods such as Soxhlet or percolation can also be employed.[2][4]

-

Maceration:

-

Place 1 kg of the powdered plant material into a large glass container.

-

Add a sufficient volume of 80% methanol to fully submerge the powder (approximately 5-10 L).

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

-

-

Filtration:

-

Filter the mixture through cheesecloth or Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Press the residue to recover the maximum amount of extract.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

-

-

Concentration:

-

Combine all the filtrates.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.[6]

-

Purification of this compound

This protocol involves a two-step purification process using column chromatography followed by High-Performance Liquid Chromatography (HPLC).

3.1. Column Chromatography (Initial Purification)

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in chloroform.

-

Pack a glass column (e.g., 5 cm diameter, 50 cm length) with the silica gel slurry.

-

Equilibrate the column by passing several volumes of the initial mobile phase (e.g., chloroform) through it.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent like chloroform and gradually increase the polarity by adding increasing amounts of acetone and a small amount of acetic acid. A suggested gradient is from 100% chloroform to a final mixture of chloroform:acetone:acetic acid (8.5:1:0.5 v/v/v).[3]

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin-Layer Chromatography (TLC) on silica gel plates.

-

Use a mobile phase similar to the column elution solvent.

-

Visualize the spots under UV light (254 nm) or by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent) followed by heating.

-

Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available).

-

-

Concentration:

-

Combine the purified fractions and concentrate under reduced pressure to yield a semi-purified extract.

-

3.2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

Instrumentation:

-

Use a preparative or semi-preparative HPLC system equipped with a C18 column.

-

-

Mobile Phase:

-

Sample Preparation and Injection:

-

Dissolve the semi-purified extract from the column chromatography step in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject an appropriate volume onto the HPLC column.

-

-

Detection and Fraction Collection:

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm).

-

Collect the peak corresponding to this compound.

-

-

Final Processing:

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

-

Confirm the purity of the final compound using analytical HPLC and its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[6]

-

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Caption: Logical flow of the purification process.

References

- 1. Qualitative and quantitative phytochemical screening of Nerium oleander L. extracts associated with toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]

- 3. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.neliti.com [media.neliti.com]

Application Note: Quantitative Analysis of Uzarigenin and its Digitalosides by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uzarigenin is a cardenolide, a type of steroid, that is the aglycone component of several cardiac glycosides. These compounds are of significant interest in drug development due to their potential therapeutic effects, including the inhibition of the Na+/K+-ATPase pump.[1] Accurate and sensitive quantification of uzarigenin and its glycoside derivatives (digitalosides) in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control, and understanding their mechanism of action. This application note details robust and validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the reliable quantification of these compounds. While methods for a broad range of cardiac glycosides have been established, this note synthesizes and adapts these protocols for a targeted analysis of uzarigenin and its digitalosides.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest.

For Plant Material:

-

Extraction: Homogenize 1 gram of dried and powdered plant material with 10 mL of 70% (v/v) aqueous methanol.[2]

-

Sonication: Sonicate the mixture for 30 minutes at room temperature to ensure efficient extraction of cardiac glycosides.[2]

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an Oasis® MAX or HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.[3]

-

Load the supernatant from the centrifugation step onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the cardiac glycosides with 5 mL of acetonitrile or methanol.[3]

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.

For Biological Matrices (Plasma/Serum):

-

Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar cardiac glycoside).[4]

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

HPLC Method for Quantification

This method is suitable for the quantification of uzarigenin and its digitalosides using UV detection.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: Symmetry C18 column (4.6 x 75 mm, 3.5 µm) or equivalent.[2]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

-

0-5 min: 30% B

-

5-15 min: 30% to 70% B

-

15-20 min: 70% to 90% B

-

20-25 min: Hold at 90% B

-

25-30 min: Return to 30% B and equilibrate

-

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 220 nm.[2]

-

Injection Volume: 10-20 µL.

LC-MS/MS Method for High-Sensitivity Quantification

For lower detection limits and higher specificity, an LC-MS/MS method is recommended.

-

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase:

-

Gradient Elution: A suitable gradient would be a 5-minute run starting at 20% B and increasing to 95% B, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min.[5]

-

Column Temperature: 40°C.[5]

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[6]

-

Ion Transitions: Specific precursor-to-product ion transitions for uzarigenin and its digitalosides should be determined by infusing a standard solution. Cardiac glycosides often form abundant [M+NH₄]⁺ or [M+Na]⁺ adducts.[6][7] The fragmentation is characterized by the sequential loss of sugar moieties.[8]

-

Typical ESI Parameters:

-

Capillary Voltage: 3.0-4.0 kV

-

Cone Voltage: 20-40 V

-

Desolvation Gas Flow: 600-800 L/hr

-

Desolvation Temperature: 350-450°C

-

Source Temperature: 120-150°C

-

Data Presentation

The following table summarizes typical validation parameters for the quantification of cardiac glycosides using LC-MS/MS, which can be expected for uzarigenin and its digitalosides.

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.997 | [3][7] |

| Limit of Detection (LOD) | 0.09 - 0.45 ng/mL | [8] |

| Limit of Quantification (LOQ) | 0.25 - 15 ng/mL | [3][4] |

| Accuracy (Recovery) | 70 - 120% | [3][7] |

| Precision (RSD) | < 15% | [3][7] |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of uzarigenin digitalosides.

LC-MS/MS Fragmentation Pathway

Caption: Typical fragmentation of a cardiac glycoside in MS/MS.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Profiling and structural analysis of cardenolides in two species of Digitalis using liquid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Evaluation of Uzarigenin Digitaloside Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardenolides, a class of naturally occurring steroids, have long been recognized for their therapeutic applications, most notably in the treatment of cardiac conditions. A prominent member of this class is uzarigenin, which, along with its glycosidic derivatives, has demonstrated significant potential as an anticancer agent. The biological activity of these compounds is primarily attributed to their inhibition of the Na+/K+-ATPase, a transmembrane ion pump crucial for maintaining cellular electrochemical gradients. This inhibition triggers a cascade of downstream signaling events, ultimately leading to apoptosis in cancer cells.

This document provides detailed application notes and protocols for the semi-synthesis of uzarigenin and its subsequent glycosylation to yield digitaloside analogs. Furthermore, it presents a summary of the cytotoxic activities of related uzarigenin glycosides against various cancer cell lines and outlines the key signaling pathways involved in their mechanism of action. While a total synthesis for uzarigenin has not been extensively reported, a robust semi-synthetic route from the readily available steroid precursor, epi-androsterone, offers efficient access to this cardenolide aglycone.

Data Presentation: Cytotoxicity of Uzarigenin and Related Glycoside Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Uzarigenin | Hela | Cervical Cancer | 19.7 | [1] |

| A549 | Human Lung Adenocarcinoma | - | [1] | |

| Desglucouzarin | HepG2 | Liver Cancer | - | [2] |

| Raji | Burkitt's Lymphoma | - | [2] | |

| Digitoxigenin-α-L-rhamnopyranoside | HeLa | Cervical Cancer | 0.0352 | [3] |

| Digitoxigenin-α-L-amicetopyranoside | HeLa | Cervical Cancer | 0.0387 | [3] |

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

I. Semi-synthesis of Uzarigenin from Epi-androsterone

This protocol is adapted from the nine-step semi-synthesis of uzarigenin. The overall workflow is depicted in the diagram below.

Caption: Semi-synthesis workflow of Uzarigenin.

Materials:

-

Epi-androsterone

-

n-Butyllithium

-

Trimethylsilyl chloride (TMSCl)

-

Phenylselenyl chloride

-

Hydrogen peroxide (H2O2)

-

Lithium aluminum hydride (LAH)

-

Pyridinium chlorochromate (PCC)

-

Hydrazine (N2H4)

-

Iodine (I2)

-

Triethylamine (NEt3)

-

Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4)

-

Lithium chloride (LiCl)

-

Copper(I) chloride (CuCl)

-

2-(Tributylstannyl)furan

-

Hydrogen gas (H2)

-

Palladium on carbon (Pd/C)

-

Imidazole

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Appropriate organic solvents (THF, DMF, EtOH, EtOAc)

Protocol:

-

Synthesis of the Vinyl Iodide Intermediate: The synthesis begins with the conversion of epi-androsterone to a key vinyl iodide intermediate through a series of steps including enolate formation, selenenylation-elimination to introduce a double bond, reduction, oxidation, and finally a Barton vinyl iodide synthesis.

-

Stille Cross-Coupling for Butenolide Ring Installation: The vinyl iodide intermediate is then subjected to a Stille cross-coupling reaction with 2-(tributylstannyl)furan in the presence of a palladium catalyst to form the cardadienolide.

-

Stereoselective Hydrogenation: The newly formed cardadienolide undergoes stereoselective hydrogenation to reduce the double bond in the steroid backbone, leading to the desired stereochemistry at C-17. A protecting group strategy is employed to direct the hydrogenation.

-

Deprotection to Yield Uzarigenin: The final step involves the removal of any protecting groups, typically via acidic hydrolysis, to yield the final product, uzarigenin.

II. Glycosylation of Uzarigenin to form Digitaloside Analogs (General Protocol)

This protocol describes a general method for the glycosylation of a steroid aglycone, such as uzarigenin, using a modified Koenigs-Knorr reaction to produce a digitaloside analog.

Caption: General workflow for Koenigs-Knorr glycosylation.

Materials:

-

Uzarigenin (aglycone)

-

Peracetylated digitalosyl bromide (glycosyl donor)

-

Silver carbonate (or other suitable promoter like silver oxide)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Molecular sieves

-

Sodium methoxide in methanol (for deacetylation)

-

Silica gel for column chromatography

Protocol:

-

Preparation of Glycosyl Donor: The digitalose sugar must first be converted to a suitable glycosyl donor, typically a peracetylated glycosyl bromide. This is achieved by treating the peracetylated sugar with a source of bromide, such as HBr in acetic acid.

-

Glycosylation Reaction: a. In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve uzarigenin in anhydrous dichloromethane. b. Add freshly activated molecular sieves to the solution to ensure anhydrous conditions. c. Add the silver carbonate promoter to the mixture. d. To this stirring suspension, add a solution of the peracetylated digitalosyl bromide in anhydrous dichloromethane dropwise at room temperature. e. Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up and Purification: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. b. Wash the Celite pad with dichloromethane and combine the filtrates. c. Concentrate the filtrate under reduced pressure to obtain the crude protected uzarigenin digitaloside. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Deprotection: a. Dissolve the purified protected glycoside in anhydrous methanol. b. Add a catalytic amount of sodium methoxide solution. c. Stir the mixture at room temperature and monitor the deacetylation by TLC. d. Once the reaction is complete, neutralize the mixture with a weak acid (e.g., Amberlite IR-120 H+ resin). e. Filter the resin and concentrate the filtrate to yield the final this compound analog. f. Further purification can be performed by recrystallization or another round of column chromatography if necessary.

III. In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound analogs (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-